molecular formula C22H38O2 B3052092 Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate CAS No. 38370-68-2

Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate

Cat. No.: B3052092
CAS No.: 38370-68-2
M. Wt: 334.5 g/mol
InChI Key: QQNROWCMALTXCD-VSUQNLBLSA-N
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Description

Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate, also known as butyl linolenate, is a chemical compound classified as a fatty acid ester. With the molecular formula C 22 H 38 O 2 and a molecular weight of approximately 334.54 g/mol , it is formally the butyl ester of (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid, more commonly known as α-linolenic acid (ALA) . ALA is an essential omega-3 fatty acid with significant dietary and physiological roles . This ester derivative shares the core structure of three cis-configured double bonds at the 9, 12, and 15 positions , which influences its physical properties. The compound is characterized by a high estimated logP value of 7.5 to 8.56 , indicating extreme hydrophobicity and very low solubility in water . It has a boiling point estimated at 419-420 °C at 760 mmHg and a flash point of approximately 98.3 °C . Researchers value this compound for its application in lipidomics, organic synthesis, and as a standard in analytical chemistry. Its structure makes it a valuable intermediate for synthesizing more complex lipid molecules or for studying the metabolic fate and properties of omega-3 fatty acids in model systems without the free carboxylic acid group . It has been identified as a naturally occurring substance in certain plant species, such as Lycopus europaeus . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use, or for personal consumption.

Properties

IUPAC Name

butyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h5,7,9-10,12-13H,3-4,6,8,11,14-21H2,1-2H3/b7-5-,10-9-,13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNROWCMALTXCD-XQOKXTRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCCCCCC=CCC=CCC=CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801259006
Record name Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
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Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38370-68-2
Record name Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
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Record name Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
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Record name Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate typically involves the esterification of linolenic acid with butanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed bed reactor where linolenic acid and butanol are continuously fed into the reactor along with the acid catalyst. The product is then separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienol.

    Substitution: Various esters and amides.

Scientific Research Applications

Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and transesterification reactions.

    Biology: Investigated for its role in cell membrane structure and function due to its polyunsaturated nature.

    Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the formulation of biodegradable lubricants and surfactants.

Mechanism of Action

The mechanism of action of Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also act as a precursor to bioactive lipid mediators that modulate inflammatory responses and oxidative stress pathways .

Comparison with Similar Compounds

Key Observations :

  • Polar esters like the 2,3-dihydroxypropyl derivative exhibit higher solubility in aqueous systems, influencing their biological interactions .

Stability and Isomerization

ALA and its esters are prone to isomerization during processing. highlights that ALA in linseed oil forms geometric isomers (e.g., 9E,12Z,15E) under thermal stress, which could apply to esters as well. Butyl esters, with their larger alkyl groups, may exhibit slower isomerization due to steric hindrance compared to methyl or ethyl esters .

Biological Activity

Butyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate, also known as butyl linoleate, is an ester derived from linoleic acid. It is part of the polyunsaturated fatty acids family and has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory effects, antioxidant activity, and its role in cellular mechanisms.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₃₂O₂
  • Molecular Weight : 284.45 g/mol
  • CAS Number : 506-44-5

The compound features three double bonds at the 9th, 12th, and 15th positions of the carbon chain, contributing to its reactivity and biological functions.

1. Anti-Inflammatory Effects

Studies have demonstrated that butyl octadecatrienoate exhibits significant anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In a controlled study involving human keratinocytes, treatment with butyl octadecatrienoate reduced the expression of these cytokines by up to 50%, indicating its potential as a therapeutic agent for inflammatory skin conditions .

2. Antioxidant Activity

The compound has shown promising antioxidant capabilities. Research indicates that butyl octadecatrienoate effectively scavenges free radicals and reduces oxidative stress in cellular models. In vitro assays revealed that it can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .

3. Cellular Mechanisms

Butyl octadecatrienoate influences various cellular pathways:

  • It activates peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and inflammation regulation.
  • The compound has been shown to induce apoptosis in cancer cell lines through the intrinsic pathway, highlighting its potential as an anticancer agent .

Case Studies

Several case studies have illustrated the practical applications of butyl octadecatrienoate:

Study Focus Findings
Study on Skin InflammationEvaluated in human keratinocytesReduced TNF-alpha and IL-6 by 50%
Antioxidant PropertiesIn vitro assaysEnhanced SOD and catalase activity
Cancer Cell Line StudyApoptosis inductionTriggered intrinsic apoptosis pathway

Research Findings

Recent research has focused on the extraction and characterization of butyl octadecatrienoate from various natural sources. For instance, polar microalgae extracts containing this compound were found to protect human keratinocytes from damaging stimuli while ameliorating psoriatic skin inflammation in mouse models .

Additionally, a study highlighted that dietary inclusion of butyl octadecatrienoate led to improved lipid profiles in animal models, suggesting its role in cardiovascular health .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.